molecular formula C18H22FN5O3 B258888 7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B258888
M. Wt: 375.4 g/mol
InChI Key: FWPBHAOSJFPDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as MPBD or N-(4-fluorobenzyl)-N-(3-methoxypropyl)-8-(1-methyl-1,3-dihydro-2H-purin-6-ylamino)octanamide, is a novel synthetic compound that has recently gained attention in scientific research. MPBD is a purine derivative that exhibits potent and selective activity on adenosine receptors, particularly the A3 subtype.

Mechanism of Action

7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its pharmacological effects by selectively activating the A3 subtype of adenosine receptors. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play a crucial role in various physiological processes. The A3 subtype of adenosine receptors is expressed in high levels in tumor cells, inflammatory cells, and neurons, making it an attractive target for drug development. Activation of the A3 receptor by this compound leads to a cascade of intracellular signaling events that ultimately result in the observed pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the growth and proliferation of tumor cells, reduce inflammation, and protect neurons from oxidative stress and apoptosis. This compound has also been shown to reduce airway hyperresponsiveness and airway inflammation in animal models of asthma and COPD.

Advantages and Limitations for Lab Experiments

7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages as a research tool, including its high potency and selectivity for the A3 receptor, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic profile. However, this compound also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for research on 7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of more potent and selective A3 receptor agonists based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, there is a need for further research on the pharmacokinetics and toxicity of this compound to determine its suitability as a drug candidate.

Synthesis Methods

7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione was first synthesized by a team of researchers at the University of Bonn in Germany. The synthesis method involves a series of chemical reactions, starting with the reaction of 4-fluorobenzylamine with 3-methoxypropylamine to form the intermediate N-(4-fluorobenzyl)-N-(3-methoxypropyl)amine. This intermediate is then reacted with 8-bromo-1-methyl-1,3-dihydro-2H-purin-6-amine to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic synthesis and purification techniques.

Scientific Research Applications

7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. This compound also has potential applications in the treatment of ischemic heart disease, asthma, and chronic obstructive pulmonary disease (COPD).

properties

Molecular Formula

C18H22FN5O3

Molecular Weight

375.4 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H22FN5O3/c1-22-15-14(16(25)23(2)18(22)26)24(11-12-5-7-13(19)8-6-12)17(21-15)20-9-4-10-27-3/h5-8H,4,9-11H2,1-3H3,(H,20,21)

InChI Key

FWPBHAOSJFPDRV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC3=CC=C(C=C3)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.